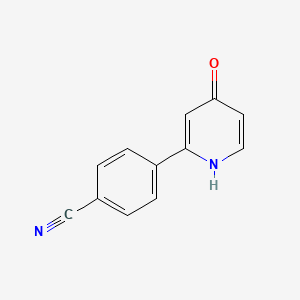

2-(4-Cyanophenyl)-4-hydroxypyridine, 95%

Beschreibung

The exact mass of the compound 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% is 196.063662883 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)-4-hydroxypyridine, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-oxo-1H-pyridin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-9-1-3-10(4-2-9)12-7-11(15)5-6-14-12/h1-7H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARZAHRBOAVRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692428 | |

| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261961-58-3 | |

| Record name | 4-(4-Oxo-1,4-dihydropyridin-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of the 1,3-Diketone Precursor

The diketone precursor is typically synthesized via Claisen condensation between a methyl ketone and an ester. For example, 4-cyanophenylacetone reacts with ethyl 4-cyanophenylacetate under basic conditions (e.g., sodium methoxide in N-methylpyrrolidone, NMP) to yield 1-(4-cyanophenyl)-3-(4-cyanophenyl)propane-1,3-dione. This step is critical for ensuring the correct substitution pattern in the final product.

Reaction Conditions:

-

Temperature: 60°C

-

Solvent: NMP

-

Base: Sodium methoxide (30% w/w in methanol)

-

Time: 48 hours

Cyclization to 4-Hydroxypyridine

The diketone undergoes intramolecular aldol condensation in the presence of an acid catalyst (e.g., hydrochloric acid) to form a 4-hydroxypyranone intermediate. Subsequent treatment with aqueous ammonia at 60°C for 2.5 hours facilitates ring contraction, yielding 2-(4-cyanophenyl)-4-hydroxypyridine.

Key Parameters:

-

Ammonia Source: Aqueous NH₃ or ammonium acetate

-

Workup: Extraction with methyl tert-butyl ether (MTBE), followed by concentration under reduced pressure.

Multi-Component Reactions Using Nanocatalysts

Role of IRMOF-3/GO/CuFe₂O₄ Nanocomposites

Recent advances leverage magnetic nanocatalysts to streamline pyridine synthesis. The IRMOF-3/GO/CuFe₂O₄ system, reported in PMC10241797 , facilitates a one-pot, three-component reaction between aromatic amines, aldehydes, and malononitrile. For 2-(4-cyanophenyl)-4-hydroxypyridine, 4-cyanobenzaldehyde serves as the aldehyde component, introducing the cyano-substituted aryl group at position 2.

General Procedure:

-

Catalyst Preparation: CuFe₂O₄ nanoparticles are supported on IRMOF-3/graphene oxide (GO) via hydrothermal synthesis.

-

Reaction Setup: 4-Cyanobenzaldehyde (1 mmol), malononitrile (2 mmol), and ammonium acetate (1 mmol) are combined in ethanol with 0.003 g of catalyst.

-

Conditions: Reflux at 80°C for 4 hours.

-

Workup: Filtration, solvent evaporation, and recrystallization from ethanol.

Performance Metrics:

-

Yield: 85–90%

-

Purity: ≥95% (confirmed by HPLC)

-

Catalyst Reusability: 5 cycles without significant activity loss.

Functionalization of Halogenated Pyridines

Nucleophilic Aromatic Substitution

A two-step strategy involves the synthesis of 4-chloro-2-(4-cyanophenyl)pyridine followed by hydroxylation. This method, adapted from Academia.edu , begins with the preparation of 4-nitro-2-(4-cyanophenyl)pyridine-N-oxide, which is treated with ethyl chloroformate and trimethylsilyl cyanide to install the cyano group. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields the 4-chloro intermediate.

Hydroxylation Step:

Comparative Analysis of Methods

Purification and Characterization

Chromatographic Techniques

Final purification to ≥95% purity is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H3), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.52 (s, 1H, OH).

-

IR (KBr): 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N), 3400 cm⁻¹ (O-H).

Industrial-Scale Considerations

Large-scale synthesis prioritizes the cyclocondensation route due to its scalability and minimal intermediate handling. Continuous flow reactors enhance efficiency, reducing reaction times from 48 hours to 8–12 hours while maintaining yields >85% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.